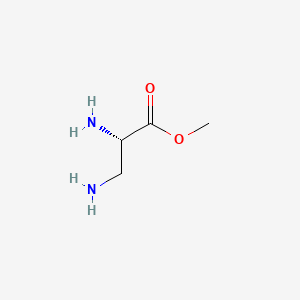
methyl (2S)-2,3-diaminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (2S)-2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of two amino groups attached to a propionic acid backbone, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,3-diaminopropanoate can be achieved through several methods. One common approach involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids like hydrochloric acid or sulfuric acid. These acids facilitate the esterification process, converting amino acids into their corresponding methyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
methyl (2S)-2,3-diaminopropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,3-Diamino-propionic acid: The parent compound without the methyl ester group.
(2S)-2,3-Diamino-butyric acid: A similar compound with an additional carbon in the backbone.
(2S)-2,3-Diamino-propionic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
methyl (2S)-2,3-diaminopropanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methyl ester group, in particular, influences its solubility and reactivity in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
methyl (2S)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |
Clé InChI |
WLXXVJOVQCQAMX-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)[C@H](CN)N |
SMILES canonique |
COC(=O)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


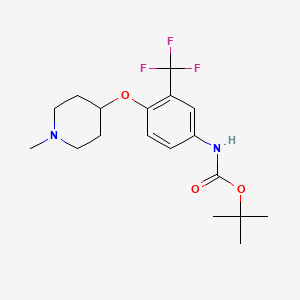
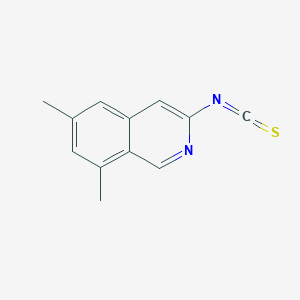
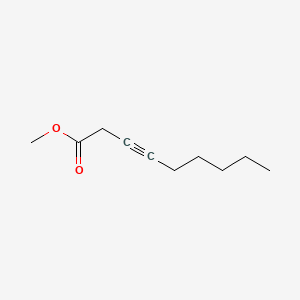
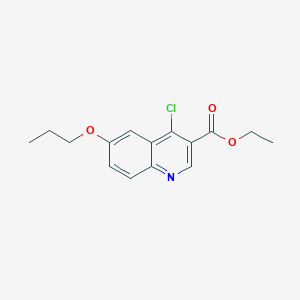
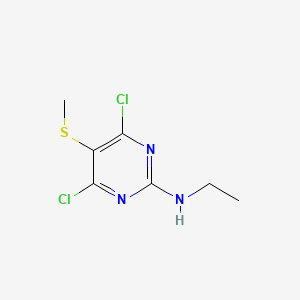
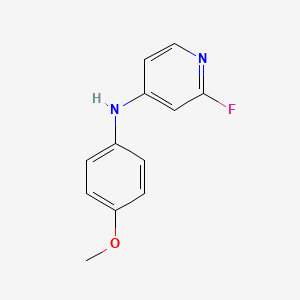
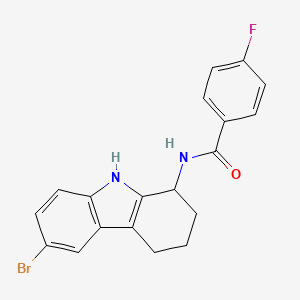

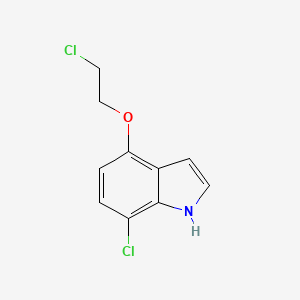
![2-[(2-Hydroxymethylphenyl)hydrazono]malononitrile](/img/structure/B8467809.png)
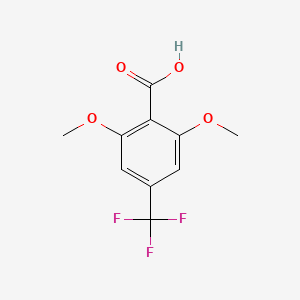
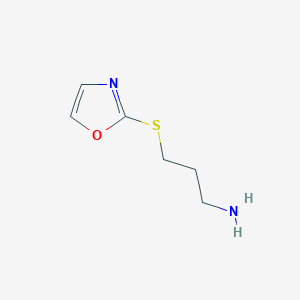

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
